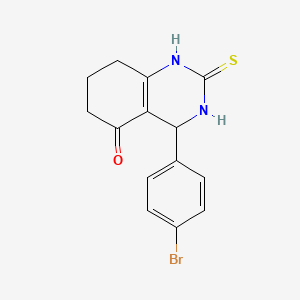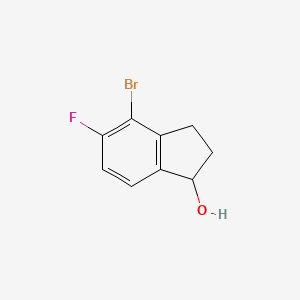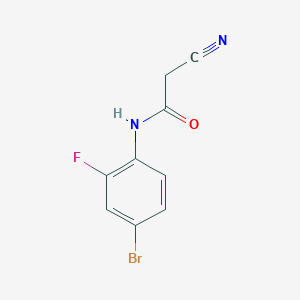
2,3-dimethoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Chemical Synthesis and Structural Analysis
Synthesis Techniques and Crystal Structures : Research on similar compounds involves the synthesis and crystallographic analysis of complex organic molecules. For instance, studies on derivatives of 2H-pyran-2-ones highlight the intricacies of Diels-Alder reactions, crystal packing stabilized by hydrogen bonding and π-π interactions, and regioselective and chemoselective reactions (Kranjc et al., 2011). These insights are crucial for designing synthetic routes for complex molecules, including those with a benzamide moiety.
Molecular Interactions and Stability : Studies on antipyrine-like derivatives demonstrate the role of intermolecular interactions in stabilizing crystal structures, through hydrogen bonding, C–H⋯π, and lone pair⋯π contacts. Such interactions are essential for understanding the solid-state properties and reactivity of organic compounds (Saeed et al., 2020).
Potential Applications in Material Science and Pharmacology
Supramolecular Chemistry : Research on multi-component molecular solids formed with tetrafluoroterephthalic acid and various aza compounds shows the importance of strong hydrogen bonds and weak intermolecular interactions in forming supramolecular structures (Wang et al., 2014). These principles could be applied to the design and synthesis of new materials with specific properties.
Antimicrobial Agents : The synthesis of new compounds with antimicrobial activity, such as derivatives of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide, indicates the potential pharmaceutical applications of complex organic molecules. The ability to synthesize compounds with targeted antimicrobial properties is crucial for developing new therapeutic agents (Aytemir et al., 2003).
作用機序
Target of Action
The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds, including those with similar structures, can bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of the compound is currently unknown. Based on its structural similarity to other bioactive compounds, it is likely that it interacts with its targets in a way that induces changes in cellular processes .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, compounds with similar structures have been shown to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially influence a wide range of biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its potential biological activities, it could induce a variety of responses at the molecular and cellular levels .
特性
IUPAC Name |
2,3-dimethoxy-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-23-16-8-5-7-15(17(16)24-2)18(22)20-13-10-19-21(11-13)12-14-6-3-4-9-25-14/h5,7-8,10-11,14H,3-4,6,9,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNFBJPXDZVVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CN(N=C2)CC3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2841403.png)
![3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2841406.png)

![1-[(3-Methylphenyl)methyl]benzimidazole](/img/structure/B2841410.png)


![3-[(2,6-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2841415.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841421.png)
![8-Acetyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2841422.png)
![N-(2,4-difluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2841423.png)


![N-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2841426.png)